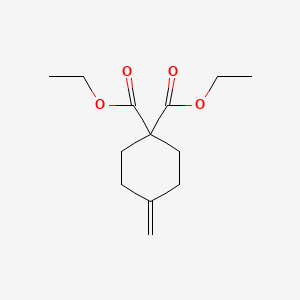

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate

Descripción general

Descripción

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C13H20O4. It is a derivative of cyclohexane, featuring two ester groups and a methylene group attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with diethyl malonate in the presence of a base, followed by a dehydration step to introduce the methylene group. The reaction typically requires an inert atmosphere and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl 4-oxocyclohexane-1,1-dicarboxylate.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products

Oxidation: Diethyl 4-oxocyclohexane-1,1-dicarboxylate.

Reduction: Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of diethyl 4-methylenecyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its ester groups and methylene group play crucial roles in its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl cyclohexane-1,1-dicarboxylate: Lacks the methylene group, resulting in different reactivity.

Dimethyl cyclohexane-1,4-dicarboxylate: Features ester groups at different positions on the cyclohexane ring.

Diethyl 4-oxocyclohexane-1,1-dicarboxylate: An oxidized derivative of diethyl 4-methylenecyclohexane-1,1-dicarboxylate.

Uniqueness

This compound is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Actividad Biológica

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate (CAS No. 1354932-11-8) is an organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications based on available research findings.

- Molecular Formula : C13H20O4

- Molecular Weight : 240.29 g/mol

- Purity : ≥97%

The compound is classified as a dicarboxylate ester and has been noted for its structural features that may influence its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, complexes derived from similar dicarboxylates have shown significant antibacterial effects against various bacterial strains.

Case Study: Antibacterial Complexes

A study involving the synthesis of platinum(II) and palladium(II) complexes with dicarboxylate ligands demonstrated notable antibacterial activity. The results indicated that at a concentration of 1000 µg/ml, certain complexes exhibited the ability to kill bacteria effectively. Notably, complex III showed an inhibition zone of 27 mm against specific bacterial strains, suggesting a strong antibacterial potential .

| Complex | Inhibition Zone (mm) | Active Against |

|---|---|---|

| I | 20 | S. aureus |

| II | 15 | E. coli |

| III | 27 | P. aeruginosa |

| IV | 22 | K. pneumoniae |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that derivatives of this compound may exhibit varying degrees of cytotoxic effects on cancer cell lines.

Research Findings

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity in normal cells. This selectivity is essential for developing potential anticancer agents.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt metabolic processes within bacterial cells or cancerous tissues. The presence of the methylene group in its structure could enhance lipophilicity, facilitating membrane penetration and subsequent biological effects.

Potential Therapeutic Applications

Given its antibacterial properties and observed cytotoxicity against cancer cells, this compound could be explored further for:

- Antibacterial formulations : Targeting resistant bacterial strains.

- Anticancer therapies : Developing selective agents for specific cancer types.

Propiedades

IUPAC Name |

diethyl 4-methylidenecyclohexane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-4-16-11(14)13(12(15)17-5-2)8-6-10(3)7-9-13/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPRDFXZGFZXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=C)CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.